N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridinyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the fluorophenyl, pyridinyl, and thienyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel, and conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It might find applications in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
N-(3-FLUOROPHENYL)-2-METHYL-5-OXO-4-(3-PYRIDINYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds that share structural features or functional groups. Some similar compounds include:
N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the thienyl group, which may affect its reactivity and applications.
N-(3-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Substitutes the fluorine atom with chlorine, potentially altering its chemical properties and biological activity.
N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-7-(2-furyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Replaces the thienyl group with a furyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-23(26(32)30-19-7-2-6-18(27)13-19)24(16-5-3-9-28-14-16)25-20(29-15)11-17(12-21(25)31)22-8-4-10-33-22/h2-10,13-14,17,24,29H,11-12H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEPJMKCWGYVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CN=CC=C4)C(=O)NC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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